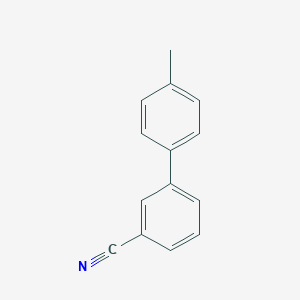

3-(4-Methylphenyl)benzonitrile

Übersicht

Beschreibung

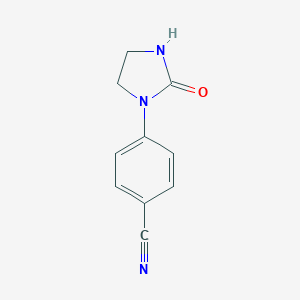

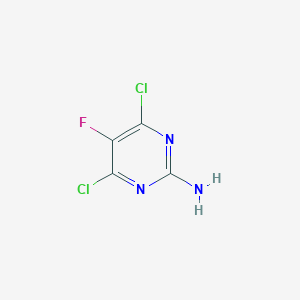

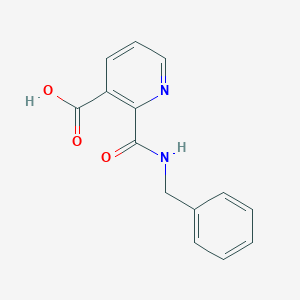

3-(4-Methylphenyl)benzonitrile is a chemical compound with the molecular formula C14H11N . It is also known as 4’-methyl-biphenyl-3-carbonitrile .

Molecular Structure Analysis

The molecular structure of 3-(4-Methylphenyl)benzonitrile consists of a biphenyl group with a methyl group attached to one of the phenyl rings and a nitrile group attached to the other . The InChI code for this compound is 1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 .Physical And Chemical Properties Analysis

3-(4-Methylphenyl)benzonitrile has a molecular weight of 193.25 . .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

3-(4-Methylphenyl)benzonitrile: has been studied for its crystal structure, which is crucial for understanding its physical and chemical properties . The molecule’s phenyl rings are inclined to one another, and in the crystal form, weak C—H interactions create a layered structure. This information is vital for materials science and engineering, where the crystal structure can influence the material’s properties and suitability for various applications.

Non-Linear Optical (NLO) Materials

Some derivatives of 3-(4-Methylphenyl)benzonitrile , such as chalcones, have been reported to be good NLO materials . NLO materials are essential for developing advanced photonic technologies like high-speed information processing and laser systems. The compound’s ability to alter the polarization of light makes it a candidate for future research in optical switching and modulation devices.

Medicinal Chemistry

The compound’s analogs have been isolated from natural products and have biological applications . In medicinal chemistry, understanding the structure and reactivity of such compounds can lead to the development of new pharmaceuticals, especially in the design of drugs with specific targeting capabilities.

Quantum Chemistry Calculations

3-(4-Methylphenyl)benzonitrile: has been used in quantum chemistry calculations to predict molecular properties such as polarizability and hyperpolarizability . These properties are significant for the development of new materials with potential applications in electronics and optics.

Vibrational Spectroscopy

The compound has been subjected to vibrational spectroscopy studies, including FTIR and FT-Raman, to investigate its vibrational modes . This analysis is crucial for chemical identification and quantification, which has applications in quality control and research laboratories.

Thermodynamic Properties

Density Functional Theory (DFT) has been employed to study the thermodynamic properties of 3-(4-Methylphenyl)benzonitrile derivatives . Knowledge of these properties is essential for chemical process design and optimization, particularly in the chemical manufacturing industry.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJXCGMHZMGQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362719 | |

| Record name | 3-(4-methylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133909-96-3 | |

| Record name | 3-(4-methylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)

![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)